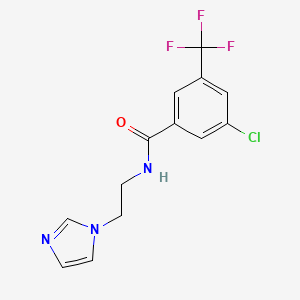![molecular formula C18H23N3O3 B7633367 N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7633367.png)
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide, also known as DMFEP, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. DMFEP is a pyridine-carboxamide derivative that has shown promising results in scientific research, particularly in the field of drug discovery and development.
Mechanism of Action
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties that help to protect cells from damage caused by oxidative stress. In addition, N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide has been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties that help to protect cells from damage caused by oxidative stress. In addition, N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide has been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide in lab experiments is that it has shown promising results in a variety of scientific studies. It has been shown to have activity against a variety of cancer cell lines, as well as potential use in the treatment of neurodegenerative diseases. However, one limitation of using N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide in lab experiments is that it is a synthetic compound that may not be readily available in large quantities.
Future Directions
There are several future directions for the study of N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to determine the optimal dosage and administration of N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide for its potential use in clinical settings.
Synthesis Methods
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2,5-dimethylfuran-3-amine with 2-chloronicotinic acid, followed by the addition of morpholine and subsequent purification steps. This process yields a pure form of N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide that can be used in scientific research.
Scientific Research Applications
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to have activity against a variety of cancer cell lines, including breast, colon, and lung cancer. N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-10-16(14(3)24-12)13(2)20-18(22)17-11-15(4-5-19-17)21-6-8-23-9-7-21/h4-5,10-11,13H,6-9H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKALYJRULXOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)NC(=O)C2=NC=CC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(dimethylamino)methyl]-N-[2-(1-ethylbenzimidazol-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633286.png)
![4-(2-hydroxy-2-methylpropyl)-2-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7633289.png)


![N-[2-[cyclopentyl(methyl)amino]ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7633311.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7633321.png)
![6-Methyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7633325.png)
![1-[[1-(1-Benzofuran-3-ylmethyl)pyrrolidin-2-yl]methyl]imidazole](/img/structure/B7633332.png)
![N-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]prop-2-en-1-amine](/img/structure/B7633334.png)

![1-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7633346.png)
![2-[6-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methylamino]pyrazin-2-yl]oxyethanol](/img/structure/B7633357.png)
![N-methyl-1-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7633372.png)
![1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea](/img/structure/B7633378.png)